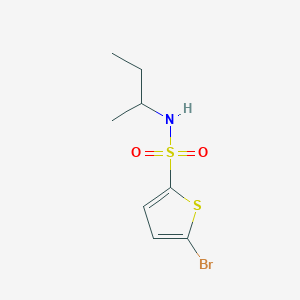![molecular formula C28H26N2O3S B296906 N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B296906.png)
N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several tyrosine kinases. It was initially developed as an anti-cancer drug and has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
作用機序
N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 exerts its anti-cancer effects by inhibiting the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also inhibits the activity of VEGFR-2 and PDGFR-β, which are crucial for angiogenesis and tumor growth. By targeting multiple signaling pathways, this compound 43-9006 has a broad anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound 43-9006 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases. It also has a neuroprotective effect and has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 is its broad anti-tumor activity, which makes it a promising drug for the treatment of various types of cancers. It also has a relatively low toxicity profile compared to other anti-cancer drugs. However, its effectiveness may be limited by the development of resistance and the occurrence of adverse effects, such as hypertension, hand-foot skin reaction, and diarrhea.
将来の方向性
There are several future directions for the research and development of N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006. One direction is to explore its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another direction is to investigate its neuroprotective effects in human clinical trials. Additionally, there is a need to develop more potent and selective inhibitors of the RAF/MEK/ERK signaling pathway to overcome the limitations of this compound 43-9006.
合成法
The synthesis of N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 involves several steps, including the condensation of 2-bromo-1,1'-biphenyl with 4-aminobenzoic acid, followed by the introduction of the methylsulfonyl and methylbenzyl groups. The final product is obtained through a coupling reaction with N-methyl-4-(1-oxopropyl)piperazine.
科学的研究の応用
N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several tyrosine kinases, including RAF kinase, VEGFR-2, PDGFR-β, and c-KIT. These kinases play a crucial role in tumor growth and angiogenesis, making this compound 43-9006 a promising drug for cancer therapy.
特性
分子式 |
C28H26N2O3S |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C28H26N2O3S/c1-21-12-14-22(15-13-21)20-30(34(2,32)33)25-18-16-24(17-19-25)28(31)29-27-11-7-6-10-26(27)23-8-4-3-5-9-23/h3-19H,20H2,1-2H3,(H,29,31) |
InChIキー |
NBZRYHVCTURQAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C |
正規SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)
![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)

![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
